N'-cyclopentyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-cyclopentyl-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-14-9-10-15(2)18(12-14)28(26,27)23-11-5-8-17(23)13-21-19(24)20(25)22-16-6-3-4-7-16/h9-10,12,16-17H,3-8,11,13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWGLAXZCBMEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of cyclopentylamine with 2,5-dimethylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with pyrrolidine-2-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-cyclopentyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N’-cyclopentyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The primary structural analog is N-cycloheptyl-N′-({1-[(2,5-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide (referred to as the cycloheptyl analog), which differs only in the cycloalkyl substituent (cycloheptyl vs. cyclopentyl) .
Table 1: Structural and Physicochemical Comparison
*Molecular formula and logP estimated via structural analysis; stereochemistry unconfirmed.
Key Insights from Structural Variations
Cycloalkyl Chain Impact: Lipophilicity: The cycloheptyl analog’s larger alkyl chain increases logP by ~0.7 units, suggesting reduced aqueous solubility compared to the cyclopentyl variant. This could influence membrane permeability and pharmacokinetics .
Sulfonamide and Pyrrolidine Core: Both compounds share a 2,5-dimethylbenzenesulfonyl-pyrrolidine scaffold, which contributes to their rigidity and electronic properties.
Synthetic Considerations :
- Synthesis of the cyclopentyl variant would require cyclopentylamine as a starting material, whereas the cycloheptyl analog uses cycloheptylamine. Reaction yields may vary due to differences in amine reactivity and steric hindrance.
Research Findings and Theoretical Implications
- Thermodynamic Stability : The cycloheptyl analog’s higher molecular weight and extended alkyl chain could increase melting point and crystalline stability, as observed in similar sulfonamide derivatives.
- Pharmacological Potential: While neither compound’s activity data are provided, structural parallels to known sulfonamide inhibitors suggest both may target serine proteases or kinases. The cyclopentyl variant’s lower logP might favor solubility in physiological environments.
Biological Activity
The compound's biological activity is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Additionally, the sulfonamide group may enhance its pharmacological profile by improving solubility and bioavailability.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological properties, such as:
- Antidepressant Effects : Studies have shown that compounds with similar structures can influence serotonin levels, suggesting potential antidepressant effects.
- Anti-inflammatory Activity : The sulfonamide group is known for its anti-inflammatory properties, which may be beneficial in treating conditions like arthritis.
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation in vitro.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Anti-inflammatory | Reduced markers of inflammation | |
| Antitumor | Inhibition of cell proliferation |
Structure-Activity Relationship (SAR)
| Structural Feature | Biological Activity |
|---|---|
| Pyrrolidine ring | Neurotransmitter receptor modulation |
| Sulfonamide group | Enhanced solubility and anti-inflammatory action |
| Cyclopentyl moiety | Potential for increased lipophilicity |
Case Study 1: Antidepressant Potential
A study conducted on a related compound demonstrated significant improvements in depressive behaviors in animal models. The administration of the compound resulted in a marked increase in serotonin levels within the synaptic cleft, indicating its potential as an antidepressant agent.
Case Study 2: Anti-inflammatory Effects
In vitro studies using human fibroblast cells showed that the compound effectively reduced the production of pro-inflammatory cytokines. This suggests a promising application in treating inflammatory diseases.
Case Study 3: Antitumor Activity
A series of experiments evaluated the compound's effect on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
Q & A
Q. What are the optimal synthetic routes for N'-cyclopentyl-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Preparation of the pyrrolidin-2-ylmethyl scaffold via reductive amination or nucleophilic substitution (e.g., using sodium triacetoxyborohydride in dichloroethane for amine coupling) .
- Step 2: Sulfonylation of the pyrrolidine nitrogen with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to install the sulfonyl group .
- Step 3: Coupling the cyclopentylamine moiety via amide bond formation using propionyl chloride or EDCI/HOBt activation in DMF .
Optimization Tips: - Monitor reaction progress via HPLC or TLC to adjust stoichiometry and temperature.
- Use polar aprotic solvents (e.g., DMF, acetone) to enhance solubility of intermediates .
Q. How is the structural integrity of this compound validated during synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of the sulfonyl group (¹H NMR: aromatic protons at δ 7.2–7.8 ppm) and cyclopentyl group (¹³C NMR: cyclopentyl carbons at δ 25–35 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]⁺) with <2 ppm error .
- X-Ray Crystallography (if crystalline): Use SHELX software for structure refinement to resolve ambiguities in stereochemistry .
Q. What analytical methods are recommended for assessing purity and stability?
Methodological Answer:
- HPLC-PDA: Employ C18 columns with acetonitrile/water gradients; monitor for degradation products (e.g., hydrolysis of the sulfonyl group) .
- Thermogravimetric Analysis (TGA): Assess thermal stability under nitrogen atmosphere (decomposition >200°C suggests robust handling) .
- Forced Degradation Studies: Expose to acidic/basic/oxidative conditions (e.g., 0.1N HCl, H₂O₂) to identify labile functional groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., COX-2)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to COX-2 (PDB ID: 5KIR). Focus on key interactions:
- Sulfonyl group with Arg120/Arg499 (hydrogen bonding).
- Cyclopentyl moiety in hydrophobic pockets .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .
- Validate experimentally via enzyme inhibition assays (IC50 <1 μM suggests high potency) .
Q. How to resolve contradictions in crystallographic data versus computational predictions for this compound?
Methodological Answer:
- Data Reconciliation Workflow:
- Re-refine X-ray data using SHELXL with updated restraints for sulfonyl and cyclopentyl groups .
- Compare computed (DFT-optimized) and experimental bond lengths/angles (tolerate <0.05 Å deviations) .
- If discrepancies persist, validate via NMR NOE experiments to confirm spatial proximity of substituents .
Q. What strategies are effective for evaluating structure-activity relationships (SAR) in analogues?
Methodological Answer:
- SAR Matrix Design:
- Data Analysis: Use partial least squares (PLS) regression to correlate logP, polar surface area, and bioactivity .
Q. How to address low reproducibility in biological assays (e.g., neuroprotection studies)?
Methodological Answer:
- Troubleshooting Checklist:
- Compound Solubility: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation .
- Cell Line Variability: Use authenticated HeLa or SH-SY5Y cells with passage number <20 .
- Assay Controls: Include positive controls (e.g., curcumin for neuroprotection) and Z’-factor validation (>0.5 indicates robustness) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
